3-[4-(Trifluoromethyl)phenyl]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(trifluoromethyl)phenyl]propanenitrile typically involves multiple steps:
Starting Materials: The synthesis begins with benzyl alcohol and trifluorotoluene borate.
Intermediate Formation: These reactants undergo a reaction to form trifluoromethyl phenyl methyl ether.
Further Reaction: The intermediate is then reacted with acetic anhydride to produce ethyl β-oxo-(trifluoromethyl)-phenylpropionate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzaldehyde
- 4-(trifluoromethyl)benzonitrile
Comparison: 3-[4-(trifluoromethyl)phenyl]propanenitrile is unique due to its propanenitrile moiety, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2 |
InChI Key |
SCNRNPAIQADTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.